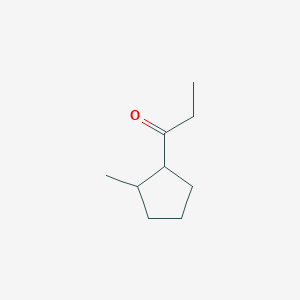
1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one is an organic compound characterized by a cycloheptene ring attached to a trimethylsilyl group and a propenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one typically involves the reaction of cycloheptene with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions include:
Temperature: Typically between 50-100°C
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Palladium or platinum-based catalysts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as halides or organometallic compounds.
Major Products
Oxidation: Epoxides, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Cyclohex-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one
- 1-(Cyclopent-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one
- 1-(Cyclooct-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one
Uniqueness
1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one is unique due to its seven-membered cycloheptene ring, which imparts distinct chemical and physical properties compared to its analogs with smaller or larger ring sizes
Propriétés
Numéro CAS |
81255-88-1 |
|---|---|
Formule moléculaire |
C13H22OSi |
Poids moléculaire |
222.40 g/mol |
Nom IUPAC |
1-(cyclohepten-1-yl)-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C13H22OSi/c1-15(2,3)11-10-13(14)12-8-6-4-5-7-9-12/h8,10-11H,4-7,9H2,1-3H3 |
Clé InChI |
SYKQQDBFGYTAQO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C=CC(=O)C1=CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



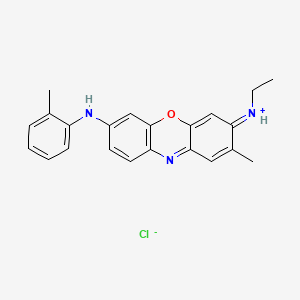
![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
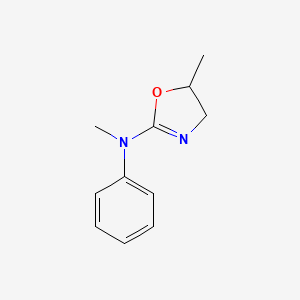
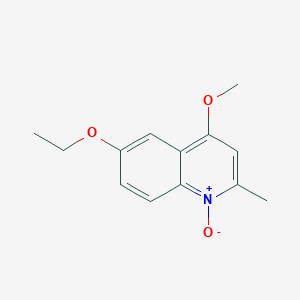
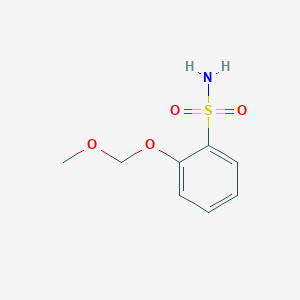
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
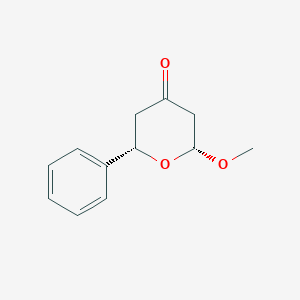
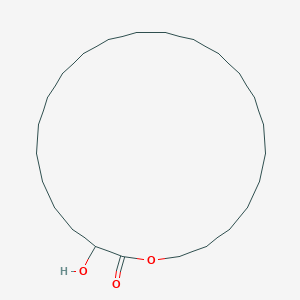
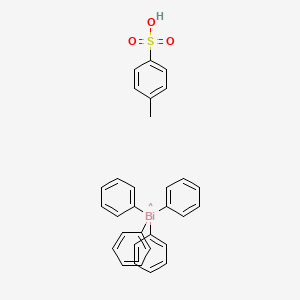
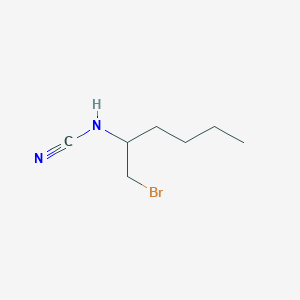
![4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile](/img/structure/B14426307.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
